molecular formula C21H22N8O3S2 B2399166 N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-14-0

N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2399166
CAS RN: 872996-14-0
M. Wt: 498.58
InChI Key: HXZDMJCJXUZGOB-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles and 1,2,4-triazoles are classes of compounds that exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . They are able to cross cellular membranes due to their mesoionic nature, which allows them to interact strongly with biological targets .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Most heterocyclic moieties, including 1,3,4-thiadiazoles and 1,2,4-triazoles, have diverse activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are diverse and depend on the starting materials and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents present in the molecule .

Safety and Hazards

While some 1,3,4-thiadiazole derivatives have shown promising biological activities, their safety and potential hazards need to be thoroughly evaluated through preclinical and clinical studies .

Future Directions

The development of new 1,3,4-thiadiazole derivatives with improved pharmacological properties is an active area of research. Future directions may include the design and synthesis of novel 1,3,4-thiadiazole derivatives, investigation of their mechanisms of action, and evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

N-[2-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O3S2/c1-3-18-26-27-21(34-18)23-17(30)12-33-19-9-8-15-24-25-16(29(15)28-19)10-11-22-20(31)13-4-6-14(32-2)7-5-13/h4-9H,3,10-12H2,1-2H3,(H,22,31)(H,23,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZDMJCJXUZGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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